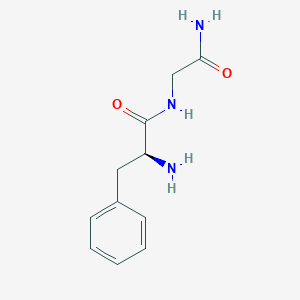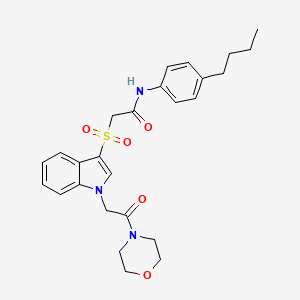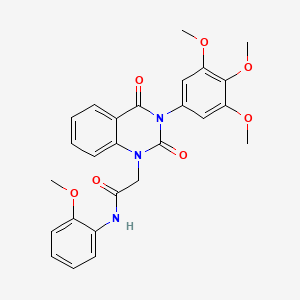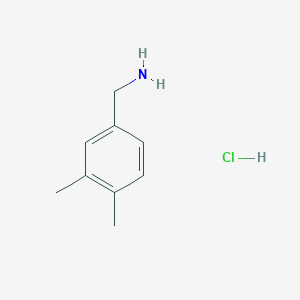
(2S)-2-amino-N-(2-amino-2-oxoethyl)-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-N-(2-amino-2-oxoethyl)-3-phenylpropanamide is a synthetic compound that belongs to the family of amino acids. It is commonly known as L-AP3 and is used in scientific research for its ability to inhibit the group III metabotropic glutamate receptors (mGluRs). These receptors are involved in the regulation of neurotransmitter release and synaptic plasticity, making them a target for the treatment of various neurological disorders.
Wirkmechanismus
L-AP3 acts as a competitive antagonist of the group III (2S)-2-amino-N-(2-amino-2-oxoethyl)-3-phenylpropanamide, inhibiting their activation by glutamate. This leads to a decrease in neurotransmitter release and a reduction in synaptic plasticity, which can have therapeutic effects in the treatment of neurological disorders.
Biochemical and Physiological Effects:
L-AP3 has been shown to have a range of biochemical and physiological effects in various animal models. These include a reduction in glutamate release, an increase in GABA release, and a decrease in neuronal excitability. These effects are thought to underlie the therapeutic potential of L-AP3 in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of L-AP3 is its selectivity for the group III (2S)-2-amino-N-(2-amino-2-oxoethyl)-3-phenylpropanamide, which allows for targeted inhibition of these receptors without affecting other glutamate receptors. However, L-AP3 has a relatively short half-life and can be rapidly metabolized in vivo, which can limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several future directions for the use of L-AP3 in scientific research. One area of interest is the development of more selective and potent inhibitors of the group III (2S)-2-amino-N-(2-amino-2-oxoethyl)-3-phenylpropanamide, which could have improved therapeutic potential. Another area of interest is the investigation of the role of group III this compound in other neurological disorders, such as depression and anxiety. Finally, the use of L-AP3 in combination with other drugs or therapies could be explored to enhance its therapeutic effects.
Synthesemethoden
The synthesis of L-AP3 involves the reaction of 3-phenylpropanoic acid with N,N-diisopropylethylamine (DIPEA) to form the corresponding acid chloride. This is then reacted with L-glutamic acid to form the corresponding amide. The final step involves the reduction of the carbonyl group to form the amino acid derivative (2S)-2-amino-N-(2-amino-2-oxoethyl)-3-phenylpropanamide.
Wissenschaftliche Forschungsanwendungen
L-AP3 is widely used in scientific research for its ability to selectively inhibit the group III (2S)-2-amino-N-(2-amino-2-oxoethyl)-3-phenylpropanamide. These receptors are involved in the regulation of neurotransmitter release and synaptic plasticity, making them a target for the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and epilepsy.
Eigenschaften
IUPAC Name |
(2S)-2-amino-N-(2-amino-2-oxoethyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c12-9(11(16)14-7-10(13)15)6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H2,13,15)(H,14,16)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHDTHVQHUWCCI-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-fluoro-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide](/img/structure/B2878719.png)

![[6-(2,2,2-Trifluoroethoxy)pyrimidin-4-yl]methanamine hydrochloride](/img/structure/B2878723.png)

![2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B2878725.png)


![4-chloro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide](/img/structure/B2878729.png)
![3-(2-Methylphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-6-phenyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2878732.png)

![(Z)-3-(dimethylamino)-2-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-propenenitrile](/img/structure/B2878736.png)
